molecular formula C18H19IN2O3S B3504914 N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide

N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3504914
M. Wt: 470.3 g/mol
InChI Key: CQXHVOZWOOMBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as KML29, is a chemical compound that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of appetite and energy metabolism.

Mechanism of Action

N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide works by selectively blocking the MC4R, which is a key regulator of appetite and energy metabolism. MC4R is expressed in the hypothalamus, where it plays a role in regulating food intake and energy expenditure. By blocking MC4R, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide reduces food intake and increases energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
In addition to its effects on weight loss and glucose metabolism, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has also been shown to have other biochemical and physiological effects. For example, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce inflammation in adipose tissue and improve lipid metabolism in obese mice. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a research tool is its selectivity for the MC4R, which allows researchers to study the specific effects of blocking this receptor. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to be effective in animal models of obesity and related metabolic disorders, which makes it a promising candidate for further research. However, one limitation of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide is its relatively low potency, which may make it less effective in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide and related compounds. One area of interest is the development of more potent MC4R antagonists that can be used in clinical trials for the treatment of obesity and related metabolic disorders. Additionally, researchers may investigate the potential of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further studies are needed to understand the long-term effects of MC4R antagonists on metabolism and overall health.

Scientific Research Applications

N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Several studies have shown that MC4R antagonists like N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide can reduce food intake and increase energy expenditure, leading to weight loss in animal models. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.

properties

IUPAC Name

N-(3-iodophenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3S/c19-15-7-5-8-16(13-15)20-18(22)14-6-4-9-17(12-14)25(23,24)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXHVOZWOOMBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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